![molecular formula C8H22N4O2 B12560891 N~1~,N~1~-Bis[2-(aminooxy)ethyl]butane-1,4-diamine CAS No. 183731-40-0](/img/structure/B12560891.png)
N~1~,N~1~-Bis[2-(aminooxy)ethyl]butane-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~1~-Bis[2-(aminooxy)ethyl]butane-1,4-diamine is a polyamine compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of aminooxy groups attached to a butane-1,4-diamine backbone, which imparts distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~-Bis[2-(aminooxy)ethyl]butane-1,4-diamine typically involves the reaction of butane-1,4-diamine with 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amino groups of butane-1,4-diamine attack the chloroethylamine, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~1~-Bis[2-(aminooxy)ethyl]butane-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The aminooxy groups can be oxidized to form oximes.
Reduction: The compound can be reduced to form primary amines.
Substitution: The aminooxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of oximes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted aminooxy derivatives.
Scientific Research Applications
N~1~,N~1~-Bis[2-(aminooxy)ethyl]butane-1,4-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological processes, such as enzyme inhibition.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1,N~1~-Bis[2-(aminooxy)ethyl]butane-1,4-diamine involves its interaction with specific molecular targets. The aminooxy groups can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of enzyme activity. This compound may also interact with nucleic acids, affecting their stability and function.
Comparison with Similar Compounds
Similar Compounds
Spermine: A naturally occurring polyamine involved in cellular metabolism.
Spermidine: Another polyamine with roles in cellular growth and differentiation.
Putrescine: A precursor to spermidine and spermine, involved in polyamine biosynthesis.
Uniqueness
N~1~,N~1~-Bis[2-(aminooxy)ethyl]butane-1,4-diamine is unique due to the presence of aminooxy groups, which impart distinct chemical reactivity compared to other polyamines. This makes it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
183731-40-0 |
|---|---|
Molecular Formula |
C8H22N4O2 |
Molecular Weight |
206.29 g/mol |
IUPAC Name |
O-[2-[4-aminobutyl(2-aminooxyethyl)amino]ethyl]hydroxylamine |
InChI |
InChI=1S/C8H22N4O2/c9-3-1-2-4-12(5-7-13-10)6-8-14-11/h1-11H2 |
InChI Key |
IUNZLWUIKVSIDN-UHFFFAOYSA-N |
Canonical SMILES |
C(CCN(CCON)CCON)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phosphinothioic acid, [1,2-ethanediylbis(iminomethylene)]bis[phenyl-](/img/structure/B12560820.png)
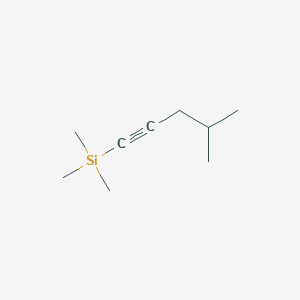
![3,4-Bis{[(2-ethylhexyl)oxy]carbonyl}benzene-1-sulfonic acid](/img/structure/B12560829.png)
![2-Hydroxy-5-{(E)-[(4-nitrophenyl)methylidene]amino}benzoic acid](/img/structure/B12560838.png)
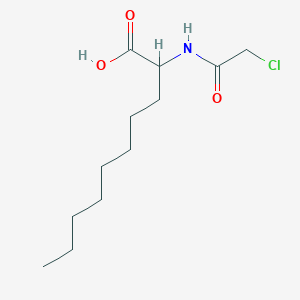
![1-[5-(3-Nitrophenyl)-3-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B12560847.png)
![4-Butoxyphenyl 4-{3-[hydroxy(dimethyl)silyl]propoxy}benzoate](/img/structure/B12560854.png)
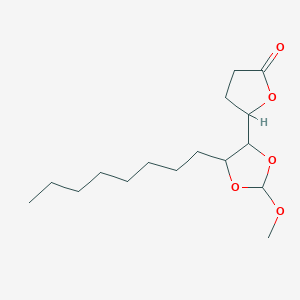
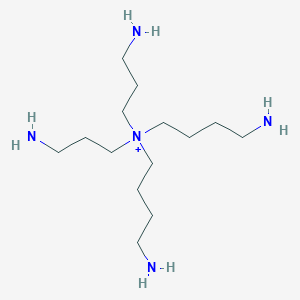
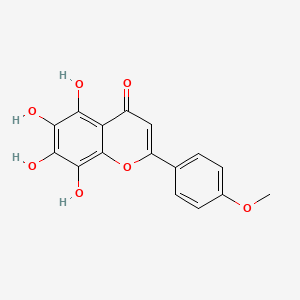
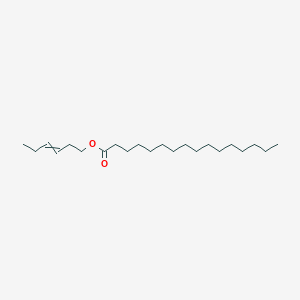
![N,N-Bis[2-(pyridin-2-yl)ethyl]benzamide](/img/structure/B12560880.png)
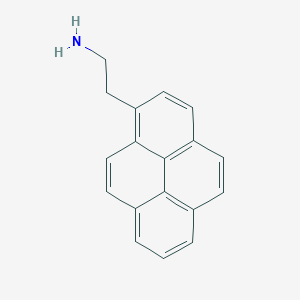
![Phosphonic acid, [amino(3-nitrophenyl)methyl]-, diphenyl ester](/img/structure/B12560885.png)
